molecular formula C11H12ClNO2S B2394548 Ethyl 3-aminobenzo[b]thiophene-2-carboxylate hydrochloride CAS No. 1956321-92-8

Ethyl 3-aminobenzo[b]thiophene-2-carboxylate hydrochloride

Cat. No.: B2394548
CAS No.: 1956321-92-8
M. Wt: 257.73
InChI Key: WMNCGTQRJRVQHK-UHFFFAOYSA-N
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Description

Ethyl 3-aminobenzo[b]thiophene-2-carboxylate hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is a derivative of benzo[b]thiophene, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. The presence of these heteroatoms imparts unique chemical and physical properties to the compound, making it valuable for research and industrial applications.

Mechanism of Action

Target of Action

The primary targets of Ethyl 3-aminobenzo[b]thiophene-2-carboxylate hydrochloride are In3+ and Pb2+ ions . These ions are recognized by the compound, which acts as a ratiometric Schiff base fluorescent sensor .

Mode of Action

The compound interacts with its targets (In3+ and Pb2+ ions) through a colorimetric/fluorescent dual-channel response . It exhibits a highly sensitive and selective ratiometric response to In3+ in DMF/H2O tris buffer solution . More importantly, it can distinguish In3+ from Ga3+ and Al3+ in less than 5 minutes .

Biochemical Pathways

The response mechanism of the compound to In3+ can be explained by photo-induced electron transfer (PET) and intramolecular charge transfer (ICT) mechanisms . These mechanisms are based on Gaussian theory calculations .

Pharmacokinetics

The compound exhibits a good linear correlation with the concentration of In3+ in the 5–25 μM range and the limit of detection for In3+ was found to be 8.36×10 –9 M . It also displayed a linear relationship to micromolar concentrations (0-50 μM) of Pb2+ and recognized Pb2+ in a ratiometric response with a detection limit of 8.3×10 –9 M .

Result of Action

The compound forms a complex with In3+ at a ratio of 1:2 with a complexation constant of 8.24×10 9 M2 . This results in a gradual decrease in fluorescence emission intensity at 420 nm and a gradual increase at 480 nm .

Action Environment

The compound can be used for the detection of indium in tap water with satisfactory recoveries . This suggests that the compound’s action, efficacy, and stability are influenced by environmental factors such as the presence of other ions and the pH of the solution.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-aminobenzo[b]thiophene-2-carboxylate hydrochloride typically involves the reaction of 3-aminobenzo[b]thiophene-2-carboxylic acid with ethyl alcohol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-aminobenzo[b]thiophene-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 3-aminobenzo[b]thiophene-2-carboxylate hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl 3-aminobenzo[b]thiophene-2-carboxylate hydrochloride can be compared with other similar compounds such as:

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and physical properties

Properties

IUPAC Name

ethyl 3-amino-1-benzothiophene-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S.ClH/c1-2-14-11(13)10-9(12)7-5-3-4-6-8(7)15-10;/h3-6H,2,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNCGTQRJRVQHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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